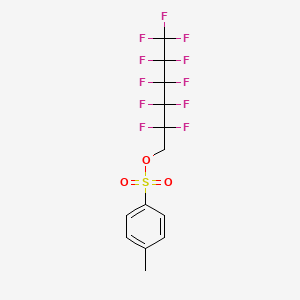

1h,1h-Perfluorohexyl p-toluenesulfonate

描述

1h,1h-Perfluorohexyl p-toluenesulfonate is a chemical compound that is part of a broader class of substances known for their applications in the synthesis of fluorinated organic molecules. While the provided papers do not directly discuss 1h,1h-Perfluorohexyl p-toluenesulfonate, they do provide insights into the reactivity and synthetic utility of related p-toluenesulfonate derivatives, which can be informative for understanding the chemical behavior and potential applications of 1h,1h-Perfluorohexyl p-toluenesulfonate.

Synthesis Analysis

The synthesis of related polyfluoro-1-propenyl p-toluenesulfonates is described as being readily achievable through the alkylation or arylation of corresponding lithiated or zinc reagents. These methods suggest that similar strategies could potentially be employed for the synthesis of 1h,1h-Perfluorohexyl p-toluenesulfonate, although specific conditions and reagents may vary depending on the desired substitution pattern and the length of the perfluorinated chain .

Molecular Structure Analysis

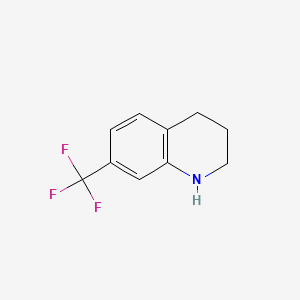

The molecular structure of 1h,1h-Perfluorohexyl p-toluenesulfonate would likely exhibit characteristics typical of perfluorinated alkyl chains, such as high electronegativity and a propensity to adopt linear conformations due to the strong carbon-fluorine bonds. The p-toluenesulfonate moiety would contribute to the molecule's reactivity, particularly in nucleophilic substitution reactions, as seen in the synthesis of fluorinated heterocycles and amino acrylaldehydes from related compounds .

Chemical Reactions Analysis

The papers discuss the reactivity of polyfluoro-1-propenyl p-toluenesulfonates with various nucleophiles. For instance, reactions with bifunctional nitrogen nucleophiles lead to the formation of monofluorinated nitrogen heterocycles, such as 5-fluoropyrimidines and 4-fluoropyrazoles . Additionally, the reaction with amines in the presence of fluoride ions yields (Z)-α-fluoro-β-amino acrylaldehydes . These reactions highlight the potential of p-toluenesulfonate derivatives to participate in the construction of complex fluorinated molecules, which could be extrapolated to the reactivity of 1h,1h-Perfluorohexyl p-toluenesulfonate.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1h,1h-Perfluorohexyl p-toluenesulfonate can be inferred from the properties of similar compounds. The perfluorinated alkyl chain would likely confer hydrophobicity and chemical resistance, while the p-toluenesulfonate group would provide a site for chemical reactivity. The solvent-free synthesis of a related compound, 1-(p-toluenesulfonyloxy)-1,2-benziodoxol-3(1H)-one, demonstrates the potential for green chemistry approaches in the synthesis of p-toluenesulfonate derivatives . This suggests that 1h,1h-Perfluorohexyl p-toluenesulfonate could also be synthesized under environmentally benign conditions.

科学研究应用

Environmental Degradation and Fate

Polyfluoroalkyl chemicals, including compounds like 1H,1H-Perfluorohexyl p-toluenesulfonate, have been extensively used in various industrial and commercial applications due to their unique properties. Research into the environmental degradation and fate of these chemicals highlights the transformation of polyfluoroalkyl and perfluoroalkyl moieties into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) upon environmental release. These transformations are critical in understanding the environmental persistence and toxicological profiles of these substances. The review by Liu and Avendaño (2013) provides a comprehensive analysis of microbial degradation pathways, environmental biodegradability studies, and the quantification of precursor chemicals to PFSAs and PFCAs, shedding light on their environmental fate and impacts (Liu & Avendaño, 2013).

Human and Environmental Health Risks

The widespread use and persistence of perfluoroalkyl substances like 1H,1H-Perfluorohexyl p-toluenesulfonate have raised concerns regarding their impact on human and environmental health. Reviews and research on the exposure and cancer risk in humans, as well as on their presence in food and human dietary intake, provide vital insights into the potential health risks associated with these chemicals. Despite the detection of these substances in various environmental matrices and biota, the epidemiologic evidence reviewed by Chang et al. (2014) does not support a causal association between exposure to PFOS/PFOA and cancer in humans, highlighting the complexity of assessing health risks associated with these substances (Chang et al., 2014).

Treatment and Remediation Technologies

Addressing the environmental contamination caused by perfluoroalkyl substances, including 1H,1H-Perfluorohexyl p-toluenesulfonate, necessitates the development of effective treatment and remediation technologies. Research into various methodologies for the removal of these compounds from water and other environmental media is crucial for mitigating their impact. The critical review by Espana et al. (2015) emphasizes the effectiveness of activated carbon in removing PFOS and PFOA from water, while also discussing the limitations and potential of other treatment technologies, providing a pathway for the development of practical remediation strategies (Espana et al., 2015).

Biological Monitoring and Toxicity Evaluation

The persistence of polyfluoroalkyl substances in the environment and their bioaccumulation in organisms underscore the need for ongoing biological monitoring and comprehensive toxicity evaluations. Studies like the review by Houde et al. (2006) summarize the biological monitoring of these substances in wildlife and humans, providing essential data for assessing the environmental and health risks associated with their exposure. This research highlights the significance of understanding the bioaccumulation and biomagnification processes of PFASs in various ecosystems and the implications for human and environmental health (Houde et al., 2006).

安全和危害

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F11O3S/c1-7-2-4-8(5-3-7)28(25,26)27-6-9(14,15)10(16,17)11(18,19)12(20,21)13(22,23)24/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIPCCMMPQAPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F11O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382071 | |

| Record name | 1h,1h-perfluorohexyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1h,1h-Perfluorohexyl p-toluenesulfonate | |

CAS RN |

355-77-1 | |

| Record name | 1-Hexanol, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1h,1h-perfluorohexyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)